N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline
Overview
Description
N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline, also known as N-Desmethyl-3-ethoxyaniline, is an organic compound with a wide range of scientific applications. It is a derivative of aniline, which is an aromatic amine. This compound is used in a variety of research applications, including biochemical and physiological studies. It has a wide range of properties, including low toxicity, good solubility, and low volatility. It is also used in the synthesis of various compounds, such as dyes and pharmaceuticals.
Scientific Research Applications
Organic Electronics and Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been extensively researched for their promising applications in organic electronics and as thermoelectric materials. Studies have highlighted various treatment methods to enhance the thermoelectric performance of PEDOT:PSS, a common formulation of PEDOT used in organic electronics, indicating the potential for high-performance applications in the near future (Zhu et al., 2017). Another review emphasized the progress of PEDOT-based thermoelectric materials, suggesting that with advanced techniques for bulk material processing, a significant enhancement in thermoelectric performance is achievable (Yue & Xu, 2012).
Environmental Studies
In environmental studies, ethyl carbamate (urethane) has been reviewed for its occurrence in foods and beverages, highlighting the need for research on its occurrence, environmental fate, and toxicity (Weber & Sharypov, 2009). This review underscores the importance of understanding chemical compounds' environmental impacts, which could extend to the study of compounds like "N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline" in related contexts.
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-20-17-7-5-6-16(13-17)19-8-9-21-18-11-14(2)10-15(3)12-18/h5-7,10-13,19H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUBZUCQTYHOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCOC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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